
2,6-diphenyl-4H-1,3-dioxin-4-one
Vue d'ensemble
Description
2,6-diphenyl-4H-1,3-dioxin-4-one is a useful research compound. Its molecular formula is C16H12O3 and its molecular weight is 252.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 252.078644241 g/mol and the complexity rating of the compound is 349. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Bioactivity
- 2,6-Diphenyl-4H-1,3-dioxin-4-one derivatives demonstrate promising applications in the field of bioactivity. For instance, the synthesis and antibacterial activity of brominated 2′(4′)-nitro-3-hydroxy diphenyl ethers, which are structurally related, have been explored. These compounds showed significant antibacterial activities against various bacteria, and importantly, they do not transform into dioxins during manufacturing and usage, which is a crucial safety aspect (Xue-jun Tang et al., 2009).
Photopolymerization
- 1,3-Dioxane diphenyl, closely related to this compound, has been identified as an efficient photoinitiator for free-radical polymerization. It shows excellent performance in the photopolymerization kinetics of various acrylate monomers, making it a potent initiator for diverse photopolymer applications (Kemin Wang et al., 2014).
Photolysis Studies
- Photolysis research involving compounds like 2,6-diphenyl-4H-pyran-4-thione, which shares a similar structural framework with this compound, has provided insights into desulfurization processes. These studies have contributed to understanding the mechanism of photoreactions and the role of solvents in these processes (N. Ishibe et al., 1973).
Antioxidant and Antimicrobial Applications
- Novel series of compounds structurally similar to this compound have shown significant anti-inflammatory, antioxidant, and antimicrobial activities. These studies highlight the potential of such compounds in developing new therapeutic agents (B. Bandgar et al., 2009).
Structural Studies and Crystallography
- The structural analysis of compounds like 1,3-[2′,6′-Pyridinebis(methyleneoxy)]-1,3-bis(diphenyl)cyclodisiloxane, which are structurally related to this compound, has been crucial in organometallic chemistry. These studies involve advanced techniques like NMR spectroscopy and X-ray crystallography, providing a deeper understanding of molecular structures and bonding (E. Gómez et al., 1999).
Environmental Chemistry
- Research in environmental chemistry, particularly in the study of polychlorinated dibenzo-p-dioxins and polybrominated diphenyl ethers, often involves compounds similar to this compound. These studies contribute to understanding the formation and impact of environmental pollutants (P. Erickson et al., 2012).
Antiradical Properties
- The antiradical properties of antioxidants are often assessed using compounds like 2,2-diphenyl-1-picrylhydrazyl (DPPH), which is structurally related to this compound. This area of research is significant in food chemistry and the study of oxidative stress (J. Xie and K. Schaich, 2014).
Propriétés
IUPAC Name |
2,6-diphenyl-1,3-dioxin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c17-15-11-14(12-7-3-1-4-8-12)18-16(19-15)13-9-5-2-6-10-13/h1-11,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULKYRKCPSUWRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2OC(=CC(=O)O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(allyloxy)phenyl]-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5099598.png)
![N-[2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]-2-propanamine dihydrochloride](/img/structure/B5099600.png)
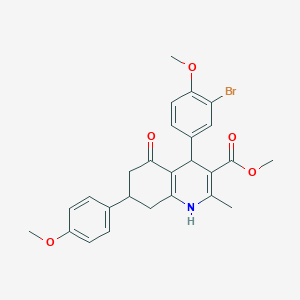
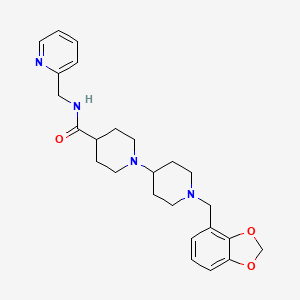
![N-(2,4-dichlorophenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5099629.png)
![1-benzyl-4-[3-(benzylsulfonyl)propanoyl]piperazine](/img/structure/B5099634.png)
![1-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-4-piperidinecarboxamide](/img/structure/B5099636.png)
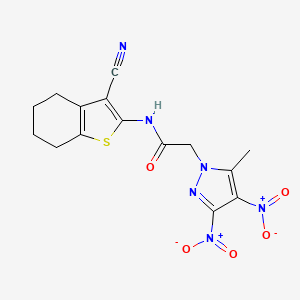
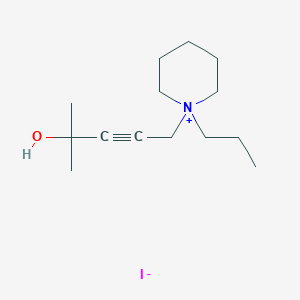
![1-(4-chlorobenzyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5099670.png)

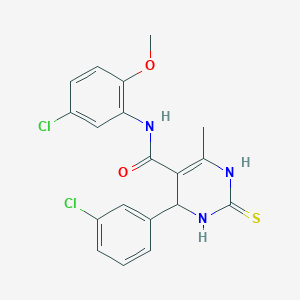
![4-fluoro-N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5099692.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetamide](/img/structure/B5099699.png)
